molecular formula C6H7BrN2 B1284176 5-bromo-N-methylpyridin-2-amine CAS No. 84539-30-0

5-bromo-N-methylpyridin-2-amine

Cat. No. B1284176
CAS RN: 84539-30-0
M. Wt: 187.04 g/mol
InChI Key: KHPPOPZLVCZUPV-UHFFFAOYSA-N
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Description

The compound 5-bromo-N-methylpyridin-2-amine is a brominated pyridine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of the bromine atom and the N-methyl group on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the preparation of 5-bromo-2,4-dichloro-6-methylpyrimidine followed by reaction with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another efficient synthesis route is described for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involves multiple steps including regioselective substitution, methoxylation, and bromination . These methods highlight the complexity and the regioselective nature of synthesizing brominated pyridine compounds.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic system with significant intramolecular hydrogen bonding . Such structural analyses are crucial for understanding the molecular geometry and potential binding interactions of these compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives can undergo various chemical reactions, including nucleophilic substitution and condensation. A series of (E)-N-benzylidene-5-bromopyridin-2-amine compounds were synthesized from 5-bromo-2-aminopyridine with different substituted benzaldehydes, showcasing the versatility of these molecules in forming imine linkages . The reactivity of the bromine atom is a key factor in these transformations, as it can be displaced or participate in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-N-methylpyridin-2-amine and its derivatives are influenced by the substituents on the pyridine ring. The presence of a bromine atom can increase the density and boiling point of the compound, while the N-methyl group can affect its basicity and solubility. Spectroscopic data such as UV, IR, and NMR are used to confirm the structure and to study the effect of substituents on the spectral properties . These properties are essential for the application of these compounds in various fields.

Scientific Research Applications

Catalyzed Reactions

5-bromo-N-methylpyridin-2-amine is utilized in catalyzed reactions. For instance, the amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex, predominantly gives a 5-amino-2-chloropyridine product in high yield and chemoselectivity (Ji, Li, & Bunnelle, 2003). Similarly, palladium-catalyzed Suzuki cross-coupling reactions synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (Ahmad et al., 2017).

Large Scale Synthesis

The compound plays a role in large-scale chemical synthesis. For example, 5-Bromo-2-nitropyridine is prepared from the corresponding amine via hydrogen peroxide oxidation in large-scale production, showcasing its importance in industrial processes (Agosti et al., 2017).

Aminocarbonylation Processes

In aminocarbonylation processes, 5-bromo-N-methylpyridin-2-amine is used for the functionalization of various compounds. For instance, 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones were aminocarbonylated in the presence of various amines, including amino acid methyl esters, in a palladium-catalyzed reaction, indicating its utility in the synthesis of complex organic compounds (Takács et al., 2012).

Structural Characterization

Structural characterization of compounds derived from 5-bromo-N-methylpyridin-2-amine is also an area of research. For instance, the structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, synthesized from the reaction of 6-methylpyridin-2-amine, has been studied, demonstrating the compound's significance in the understanding of molecular structures (Yao et al., 2010).

Chemoselective Functionalization

The chemoselective functionalization of 5-bromo-N-methylpyridin-2-amine-related compounds is another application. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been described, indicating the compound's role in selective chemical transformations (Stroup et al., 2007).

Copper-Catalyzed Bond Formation

Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine showcases its importance in catalysis. The selective amination preferably at C-5 in 2-bromo-5-iodopyridine under similar conditions illustrates its versatile role in catalytic reactions (Roy et al., 2017).

Safety And Hazards

Safety information for 5-bromo-N-methylpyridin-2-amine indicates that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

5-bromo-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPOPZLVCZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576241
Record name 5-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-methylpyridin-2-amine

CAS RN

84539-30-0
Record name 5-Bromo-N-methylpyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-methylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 0.44 g, 11 mmole) in dry DMF (40 mL) was added solid 2-amino-5-bromopyridine (1.73 g, 10 mmole) in portions over 5-10 min. Gas evolution was allowed to subside between additions. The resulting amber mixture was stirred for 15 min, then methyl iodide (0.61 mL, 10 mmole) was added all at once. The reaction mixture was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 5% NH4Cl (30 mL) and the mixture was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. Flash chromatography on silica gel (3% MeOH/CH2Cl2) separated the products. 5-Bromo-2-(methylamino)pyridine (0.60 g, 32%) was obtained as a semisolid: TLC (3% MeOH(CH2Cl2) Rf 0.35; MS (ES) m/e 187 (M+H)+. 5-Bromo-2-(dimethylamino)pyridine (0.70 g, 34%) was obtained as a semisolid: TLC (3% MeOH/CH2Cl2) Rf 0.77; MS (ES) m/e 201 (M+H)+.
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Synthesis routes and methods II

Procedure details

A 20 ml microwave reaction vessel is charged with 2,5-Dibromo-pyridine (2.00 g, 8.44 mmol) and treated with methylamine (10.45 ml of a 33% solution in ethanol, 84.43 mmol) and warmed to 80° C. for 3 days. After this time the reaction is concentrated and the remaining solid is treated with 1M HCl (50 ml) and DCM. The layers are separated and the aqueous phase is basified using 1N NaOH (to pH-11). The product was extracted into DCM (2×) and the combined organics were dried (MgSO4), filtered and concentrated to give the desired product I-96bis (1.20 g). 1H-NMR (400 MHz, DMSO-d6): 2.75 ppm (d, 3H), 6.44 ppm (d, 1H), 6.72 ppm (bs, 1H), 7.51 ppm (dd, 1H), 8.05 ppm (s, 1H)
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-fluoropyridine (2.5 g, 14 mmol) in THF (50 mL) was stirred with a solution of methylamine in THF (c=2 mol/L) (35 mL, 70 mmol) at 23° C. for 16 h. Water was added and the mixture was extracted with ether, the organic layer was dried over Na2SO4. Removal of the solvent in vacuum left a residue which was purified by silica gel column chromatography with heptane/ether, followed by trituration with heptane to give the title compound as a white solid (630 mg, 24%). MS (ISP) 187.1 [(M+H)+], 189.2 [(M+2+H)+].
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35 mL
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24%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Hilton, S Naud, JJ Caldwell, K Boxall, S Burns… - Bioorganic & medicinal …, 2010 - Elsevier
5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine inhibitors of CHK2 were identified from high throughput screening of a kinase-focussed compound library. Rapid exploration …
Number of citations: 73 www.sciencedirect.com
H Wongso, M Ono, T Yamasaki, K Kumata… - RSC Medicinal …, 2023 - pubs.rsc.org
… 5-Bromo-N-methylpyridin-2-amine 27 27 . To a stirred … A solution of the 5-bromo-N-methylpyridin-2-amine 27 (540 mg, … ) and starting material 5-bromo-N-methylpyridin-2-amine 27 (102 …
Number of citations: 4 pubs.rsc.org

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